molecular formula C16H25NO3 B4752256 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol

Cat. No. B4752256
M. Wt: 279.37 g/mol
InChI Key: QUQMZKOUWKKWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol, also known as A-317567, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain, heat, and inflammation, making them a target for the development of pain medications. A-317567 has been studied for its potential use in the treatment of chronic pain conditions.

Mechanism of Action

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol works by selectively blocking the TRPV1 channel, which is involved in the perception of pain, heat, and inflammation. By blocking this channel, 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol can reduce pain sensitivity in animal models of inflammatory and neuropathic pain.
Biochemical and Physiological Effects:
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. It has also been shown to reduce inflammation in animal models of arthritis. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol does not appear to have any significant effects on cardiovascular or respiratory function.

Advantages and Limitations for Lab Experiments

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol is a selective antagonist of the TRPV1 channel, making it a useful tool for studying the role of this channel in pain perception and other physiological processes. However, 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.

Future Directions

Future research on 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol could focus on its potential use in the treatment of chronic pain conditions in humans. Studies could also investigate the safety and efficacy of 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol in humans, as well as its potential use in the treatment of other conditions, such as arthritis and other inflammatory disorders. Additionally, research could focus on developing more selective TRPV1 antagonists with improved safety and efficacy profiles.

Scientific Research Applications

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has been studied extensively for its potential use in the treatment of chronic pain conditions. TRPV1 channels are involved in the perception of pain, and blocking these channels can reduce pain sensitivity. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

properties

IUPAC Name

2-[4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-19-16-11-13(7-8-15(16)20-10-9-18)12-17-14-5-3-4-6-14/h7-8,11,14,17-18H,2-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQMZKOUWKKWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(Cyclopentylamino)methyl]-2-ethoxyphenoxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol
Reactant of Route 3
Reactant of Route 3
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol
Reactant of Route 6
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.